3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a thiazolidinedione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the condensation of o-aminothiophenol with carbon disulfide and subsequent cyclization.
Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.
Thiazolidinedione Formation: This involves the reaction of thiazolidine with carbonyl compounds under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzothiazole moiety with the piperidine and thiazolidinedione structures using reagents such as coupling agents or catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety may bind to active sites, inhibiting enzyme activity, while the piperidine and thiazolidinedione structures may modulate receptor functions. These interactions can lead to changes in cellular pathways, ultimately exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 4-piperidone.
Thiazolidinedione Derivatives: Compounds like pioglitazone and rosiglitazone.
Uniqueness
3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to its combination of three distinct moieties, each contributing to its overall biological activity. This structural complexity allows for multiple modes of action and potential therapeutic applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c20-13-9-23-16(22)19(13)10-5-7-18(8-6-10)15(21)14-17-11-3-1-2-4-12(11)24-14/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOCEGXJGOXDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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